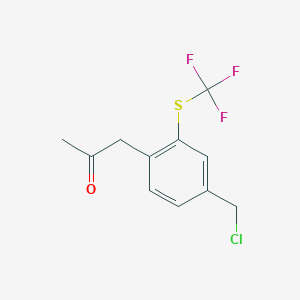
1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first functionalized with a chloromethyl group and a trifluoromethylthio group. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as chloromethyl methyl ether and trifluoromethylthiolating agents.
Attachment of the Propan-2-one Moiety: The propan-2-one moiety is then introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the functionalized phenyl ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
化学反应分析
Types of Reactions
1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New derivatives with substituted nucleophiles.
科学研究应用
While comprehensive data tables and well-documented case studies for the specific applications of "1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one" are not available in the search results, the following information can be compiled regarding its properties, potential applications, and related compounds:
Chemical and Physical Properties
- Molecular Formula: C11H10ClF3OS
- Molecular Weight: 282.71
- Synonyms: 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one; 2-Propanone, 1-[4-(chloromethyl)-3-[(trifluoromethyl)thio]phenyl]-
- CAS Number: 1804216-10-1
Potential Applications
The presence of chloromethyl and trifluoromethylthio groups attached to a phenyl ring suggests potential applications in:
- Medicinal Chemistry: It can serve as a lead for developing new therapeutic agents. Its unique structure allows it to interact with various molecular targets, potentially modulating enzyme activities or receptor functions.
- Materials Science: The functional groups enhance its potential applications.
- Modifying the compound: Crucial for specific applications or enhancing its biological activity.
Related Compounds
The search results mention several related compounds with similar structures, which could provide insights into the potential applications of the target compound:
- 1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Contains bromine instead of chlorine
- May exhibit different reactivity due to bromine's larger size
- 1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- Contains two chlorine atoms
- Increased halogenation may enhance reactivity
- 4-Chloro-3-(trifluoromethylthio)acetophenone
- Lacks the propanone structure
- Simpler structure may lead to different biological activities
- 1-Chloro-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
Unique Aspects
作用机制
The mechanism of action of 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as those involved in inflammation or microbial growth.
相似化合物的比较
Similar Compounds
1-(4-(Chloromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(4-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the chloromethyl group, affecting its substitution reactions.
属性
分子式 |
C11H10ClF3OS |
|---|---|
分子量 |
282.71 g/mol |
IUPAC 名称 |
1-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)4-9-3-2-8(6-12)5-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI 键 |
WXFWKCACMCTQIK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=C(C=C1)CCl)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















